A Technical Guide to the Chemical Structure of Selenoneine
A Technical Guide to the Chemical Structure of Selenoneine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Selenoneine is a naturally occurring organoselenium compound first identified as the predominant form of selenium in the blood of bluefin tuna. It is the selenium analog of ergothioneine, a well-known antioxidant, and exhibits superior radical scavenging capabilities. Structurally, selenoneine is characterized by a 2-selenyl-Nα,Nα,Nα-trimethyl-L-histidine framework. Its unique chemical properties, including the presence of a redox-active selenium atom, make it a compound of significant interest for its potential roles in mercury detoxification, cellular protection against oxidative stress, and as a novel therapeutic agent. This document provides a comprehensive overview of the chemical structure, properties, and key experimental methodologies related to selenoneine.
Chemical Structure and Properties
Selenoneine is a derivative of the amino acid L-histidine, featuring a trimethylated alpha-amino group and a selenium atom incorporated into the imidazole (B134444) ring at the C2 position.[1] This structure is analogous to ergothioneine, with selenium substituting the sulfur atom.[2]
2.1 Tautomerism and Dimerization
The imidazole ring of selenoneine can exist in two tautomeric forms: a selenoxo (=Se) form and a selenol (-SeH) form, depending on the surrounding chemical environment.[3] The selenol form is susceptible to oxidation, readily forming a stable dimer linked by a diselenide (Se-Se) bond in the presence of air or other oxidizing agents.[3][4] Much of the initial structural characterization was performed on this more stable oxidized dimer.[5]
2.2 Chemical Identity
The fundamental chemical properties and identifiers for the monomeric form of selenoneine are summarized below. A unique CAS Registry Number has not been definitively assigned in the reviewed literature.
| Identifier | Value | Source(s) |
| IUPAC Name | (2S)-3-(2-selenyl-1H-imidazol-5-yl)-2-(trimethylammonio)propanoate | [4] |
| Synonyms | 2-selenyl-Nα,Nα,Nα-trimethyl-L-histidine, Selenoergothioneine | [1][6] |
| Molecular Formula | C₉H₁₄N₃O₂Se | [4][7] |
| Molar Mass | 275.201 g·mol⁻¹ | [4] |
| Monoisotopic Mass | 276.02512 g/mol | [7] |
| InChI | InChI=1S/C9H15N3O2Se/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2-,10,11,13,14,15)/t7-/m0/s1 | [4] |
| InChIKey | MTIQLELFQVCRSW-ZETCQYMHSA-N | [4] |
| Canonical SMILES | C--INVALID-LINK--(C)--INVALID-LINK--C(=O)[O-] | [4] |
Spectroscopic Characterization
The structure of selenoneine has been elucidated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
3.1 Mass Spectrometry Data
Initial identification was performed on the oxidized dimer isolated from tuna blood. Reduction with agents like dithiothreitol (B142953) (DTT) yields the monomeric form.[5]
| Analysis Type | Ion/Fragment | m/z (Observed) | Molecular Formula (Predicted) | Source(s) |
| HR-ESI-MS | [Dimer+H]⁺ | 553.0562 | C₁₈H₂₉N₆O₄Se₂ | [5][8] |
| LC-ESI-MS | [Monomer+H]⁺ | 278 | C₉H₁₅N₃O₂Se | [5] |
| MS/MS Fragment | Trimethylammonioethyl-imidazole-selenolate | 233.0422 | C₈H₁₅N₃Se | [5] |
| MS/MS Fragment | Ethyl-imidazole-selenolate | 173.9692 | C₅H₆N₂Se | [5] |
| MS/MS Fragment | Trimethylamine | 59.0730 | C₃H₉N | [5] |
3.2 NMR Spectroscopy Data
¹H and ¹³C NMR spectra were recorded in deuterium (B1214612) oxide (D₂O). The chemical shifts confirm the presence of a disubstituted imidazole ring, a trimethylated amino group, and an alanine-like side chain.
| Nucleus | Chemical Shift (δ, ppm) | Assignment | Source(s) |
| ¹H-NMR | 7.00 (s) | Imidazole C4'-H | [5] |
| 3.80 (dd) | α-H (C2) | [5] | |
| 3.16 (s) | N-(CH₃)₃ | [5] | |
| 3.08 (d) | β-CH₂ (C3) | [5] | |
| ¹³C-NMR | 170.1 | Carboxyl (C1) | [5] |
| 155.8 | Imidazole C5' | [5] | |
| 120.8 | Imidazole C2' | [5] | |
| 115.3 | Imidazole C4' | [5] | |
| 77.2 | α-Carbon (C2) | [5] | |
| 52.2 | N-CH₃ | [5] | |
| 23.5 | β-Carbon (C3) | [5] |
Experimental Protocols
4.1 Isolation of Selenoneine from Natural Sources (Tuna Blood)
This protocol outlines the purification of the oxidized dimeric form of selenoneine.
-
Extraction : Homogenize tuna blood (100 g) in an appropriate solvent. The monomeric form is noted to be unstable during extraction.[5]
-
Solvent Treatment : Treat the extract with an acetonitrile/THF (1:1) mixture to promote tautomerization and the formation of the stable oxidized dimer.[5]
-
Reverse Phase Chromatography : Subject the extract to C-18 reverse phase High-Performance Liquid Chromatography (HPLC) for initial separation.[5]
-
Size Exclusion Chromatography : Further purify the selenium-containing fractions using gel filtration chromatography for final isolation.[5]
-
Reduction (Optional) : To obtain the monomer, the purified dimer can be reduced using 10 mM dithiothreitol (DTT) or glutathione (B108866) (GSH).[5]
4.2 Spectroscopic Analysis
-
NMR Spectroscopy : Spectra are typically recorded on a 500-MHz spectrometer using D₂O as the solvent.[5]
-
Mass Spectrometry : High-resolution mass spectrometry is performed using an electrospray ionization (ESI) source to determine the exact mass and molecular formula.[5] Tandem MS (MS/MS) is used for structural fragmentation analysis.
Synthesis and Cellular Transport
5.1 Chemical Synthesis
A total synthesis of selenoneine has been developed, providing access to the compound for functional studies.[5][8] The multi-step process begins with a protected L-histidine derivative and proceeds through the formation of a 2-selenoimidazole intermediate, followed by methylation and deprotection steps.
5.2 Biosynthesis Pathway
In diverse microorganisms, selenoneine is synthesized via a dedicated three-gene cluster (sen).[9] This pathway is distinct from the machinery that produces ergothioneine.
-
SenC (Selenophosphate Synthetase) : Homologous to selD, this enzyme activates intracellular selenide (B1212193) to produce selenophosphate (SeP), the selenium donor.[2]
-
SenB (Se-glycosyltransferase) : This novel enzyme catalyzes the first C-Se bond formation, transferring a glycosyl group to SeP to create a selenosugar (e.g., SeGlcNAc).[1][10]
-
SenA (Selenoneine Synthase) : This enzyme catalyzes the second C-Se bond formation, combining the selenosugar with hercynine (B1221785) (N-α-trimethyl histidine) to yield a precursor that ultimately forms selenoneine.[11][12]
5.3 Cellular Uptake
Selenoneine is transported into vertebrate cells from the bloodstream via the Organic Cation/Carnitine Transporter 1 (OCTN1), also known as SLC22A4.[3][4] This is the same transporter responsible for the uptake of its sulfur analog, ergothioneine, highlighting a shared pathway for cellular accumulation of these important antioxidants.[13]
References
- 1. Structural Characterization and Ligand-Induced Conformational Changes of SenB, a Se-Glycosyltransferase Involved in Selenoneine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selenoneine | Benchchem [benchchem.com]
- 3. Selenoneine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. (2S)-3-(2-selenoxo-2,3-dihydro-1H-imidazol-4-yl)-2-(trimethylazaniumyl)propanoate | C9H14N3O2Se | CID 86289064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [PDF] Total synthesis and functional characterization of Selenoneine. | Semantic Scholar [semanticscholar.org]
- 8. Total Synthesis and Functional Characterization of Selenoneine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciencedaily.com [sciencedaily.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structures of SenB and SenA enzymes from Variovorax paradoxus provide insights into carbon–selenium bond formation in selenoneine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
